molecular formula C5H6BrN3 B112963 2-Amino-3-bromo-5-methylpyrazine CAS No. 74290-65-6

2-Amino-3-bromo-5-methylpyrazine

Cat. No. B112963
CAS RN: 74290-65-6
M. Wt: 188.03 g/mol
InChI Key: VQNGEHYFPRPIGF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-methylpyrazine is a chemical compound with the molecular formula C5H6BrN3 . It has a molecular weight of 188.03 .


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various intermolecular interactions. For instance, a supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid through N+–H⋯O−, N–H⋯O and O–H⋯O hydrogen bonding interactions .


Physical And Chemical Properties Analysis

This compound has a melting point of 56-57 °C and a predicted boiling point of 275.0±35.0 °C. It has a predicted density of 1.699±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use in scientific research. The compound has been investigated for its potential applications in in vivo and in vitro studies.

In Vivo

2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use in drug discovery and as a therapeutic agent. The compound has been studied for its ability to induce apoptosis in cancer cells and for its potential to inhibit the growth of certain types of tumors. Additionally, this compound has been investigated for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.

In Vitro

2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use as a diagnostic tool. The compound has been investigated for its ability to detect the presence of certain proteins and enzymes in biological samples. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-methylpyrazine is not fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body to modulate their activity. Additionally, this compound has been shown to induce apoptosis in certain types of cancer cells.

Biological Activity

2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use in drug discovery and as a therapeutic agent. The compound has been shown to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, this compound has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, the compound has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors.

Advantages and Limitations for Lab Experiments

2-Amino-3-bromo-5-methylpyrazine has a variety of advantages and limitations for laboratory experiments. The compound is relatively stable and can be synthesized using a variety of methods. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, the compound has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors. However, the compound has not been extensively studied and its mechanism of action is not fully understood.

Future Directions

The potential applications of 2-Amino-3-bromo-5-methylpyrazine are numerous and there are many future directions that can be explored. These include further investigation into the compound’s mechanism of action, the development of new synthesis methods, and the exploration of new therapeutic and diagnostic uses. Additionally, further research can be conducted into the compound’s ability to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Other potential future directions include the investigation of the compound’s potential to induce apoptosis in cancer cells and its ability to inhibit the growth of certain types of tumors. Finally, further research can be conducted into the compound’s potential to act as an antioxidant and its ability to inhibit the formation of certain types of free radicals.

Safety and Hazards

The compound may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-bromo-5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGEHYFPRPIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432522
Record name 2-amino-3-bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74290-65-6
Record name 2-amino-3-bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To acetic acid (1500 ml.), 2-amino-5-methylpyrazine (1 mole) and 326.5 g. sodium acetate trihydrate are slowly added 1.1 mole bromine in 180 ml. acetic acid at 2° C. in the absence of light. The mixture is stirred about 15 hours at 20° C., stripped of acetic acid in vacuo, poured into ice, made alkaline with sodium hydroxide, filtered, and residue extracted with ether, the extract stripped and the 2-amino-3-bromo-5-methylpyrazine crystallized from a suitable solvent.
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Synthesis routes and methods II

Procedure details

A solution of bromine (0.11 ml) in chloroform (20 ml) was added dropwise over 20 minutes to a solution of 2-amino-5-methylpyrazine (0.218 g) in chloroform (30 ml) which was protected from light. The reaction mixture was stirred for 90 minutes after addition was complete and was then washed with water (50 ml). The organic phase was dried (MgSO4) and volatile material was removed by evaporation to give a yellow oil. The oil was purified by elution with dichloromethane through a silica gel Mega Bond Elut column to give 2-amino-3-bromo-5-methylpyrazine (0.286 g) as a white solid, m.p. 51°-52° C.; mass spectrum (+ve CI): 188 (M+H)+.
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Synthesis routes and methods III

Procedure details

To a suspension of 5-methylpyrazin-2-amine (1.09 g, 10 mmol) in chloroform (100 mL) was added pyridine (0.85 mL, 10.5 mmol). The mixture was stirred in a foil-wrapped flask fitted with an addition funnel, and a solution of bromine (0.54 mL, 10.5 mmol) in chloroform (10 mL) was added dropwise over 10 min. The mixture was allowed to react an additional 20 minutes after addition was complete and then poured into a separatory funnel containing 10 mL water. The phases were separated and the organics washed again with water, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting red oil was purified by silica gel chromatography with 12-100% EtOAc/hexanes. The major UV active peak was collected to give 3-bromo-5-methylpyrazin-2-amine (1.06 g, 5.64 mmol, 56.4% yield) as a cream-colored solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.85 (s, 1H) 6.42 (br. s., 2H) 2.25 (s, 3H). MS (LC/MS) R.T.=0.93; [M+H]+=189.9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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